molecular formula C24H22N6O4S B12723265 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-3-((phenylmethylene)amino)-2-thioxo- CAS No. 151921-10-7

4,6(1H,5H)-Pyrimidinedione, dihydro-1-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-3-((phenylmethylene)amino)-2-thioxo-

Cat. No.: B12723265
CAS No.: 151921-10-7
M. Wt: 490.5 g/mol
InChI Key: UQHDNKKKAQDJPA-VULFUBBASA-N
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Description

4,6(1H,5H)-Pyrimidinedione, dihydro-1-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-3-((phenylmethylene)amino)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-3-((phenylmethylene)amino)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinedione derivatives and various substituted pyrazoles. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidinedione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications, including drug development and treatment of various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-3-((phenylmethylene)amino)-2-thioxo- involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-3-((phenylmethylene)amino)-2-thioxo- may include other pyrimidinedione derivatives and pyrazole-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities and chemical properties compared to other similar compounds. These features may include specific functional groups, stereochemistry, and electronic properties.

Properties

CAS No.

151921-10-7

Molecular Formula

C24H22N6O4S

Molecular Weight

490.5 g/mol

IUPAC Name

1-[(E)-benzylideneamino]-3-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]acetyl]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C24H22N6O4S/c1-16-22(23(34)30(27(16)2)18-11-7-4-8-12-18)25-15-21(33)28-19(31)13-20(32)29(24(28)35)26-14-17-9-5-3-6-10-17/h3-12,14,25H,13,15H2,1-2H3/b26-14+

InChI Key

UQHDNKKKAQDJPA-VULFUBBASA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC(=O)N3C(=O)CC(=O)N(C3=S)/N=C/C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC(=O)N3C(=O)CC(=O)N(C3=S)N=CC4=CC=CC=C4

Origin of Product

United States

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